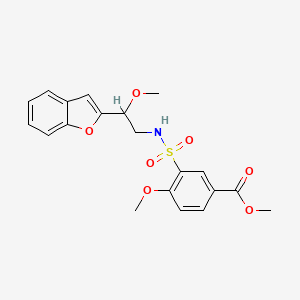

methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

Description

This compound is a sulfonamide-functionalized benzoate ester featuring a benzofuran-2-yl moiety and methoxyethyl substituents. Its structure combines a benzoate core with a sulfamoyl bridge linked to a benzofuran-containing side chain. The benzofuran group may confer unique electronic or steric properties, differentiating it from related compounds .

Properties

IUPAC Name |

methyl 3-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]sulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO7S/c1-25-16-9-8-14(20(22)27-3)11-19(16)29(23,24)21-12-18(26-2)17-10-13-6-4-5-7-15(13)28-17/h4-11,18,21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRMXRXOZSGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The sulfamoyl group can be reduced to form amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield quinone derivatives, while reduction of the sulfamoyl group may produce amine derivatives.

Scientific Research Applications

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: Its derivatives are studied for their potential as antibacterial, antiviral, and anticancer agents.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases like cancer and viral infections.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The sulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The compound’s closest analogs include sulfonylurea herbicides and benzoate-based pharmaceuticals. Key structural and functional comparisons are summarized below:

Structural and Functional Divergence

- Benzofuran vs. Triazine : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound replaces the triazine ring with a benzofuran moiety. This substitution likely alters binding affinity in biological systems (e.g., acetolactate synthase inhibition in plants) .

- However, the benzoate core distinguishes it from these piperidine/thiazole derivatives.

- Sulfamoyl Linkage : The sulfamoyl bridge is analogous to sulfonamide-containing pharmaceuticals (e.g., ) but lacks the urea linkage seen in sulfonylureas, impacting hydrolytic stability and reactivity .

Physicochemical Properties

- Molecular Weight : Estimated to be higher than metsulfuron-methyl (≈ 381 g/mol) due to the benzofuran and methoxyethyl groups.

Research Implications and Gaps

- Agrochemical Potential: Structural parallels to sulfonylureas suggest herbicidal activity, but empirical validation is needed.

- Pharmacological Exploration : The methoxyethyl and benzofuran groups are present in drug candidates (e.g., Goxalapladib), warranting investigation into anti-inflammatory or metabolic applications .

- Safety and Stability : The sulfamoyl group’s stability under physiological conditions requires study, particularly compared to urea-linked herbicides .

Biological Activity

Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : Methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate

- Molecular Formula : C16H19N1O6S1

- Molecular Weight : 357.39 g/mol

Biological Activity Overview

Research indicates that compounds similar to methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate exhibit significant biological activities, particularly in anticancer applications. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate.

In Vitro Studies

-

Cell Lines Tested :

- Non-small cell lung carcinoma (NSCLC) A549

- NCI-H23 cell lines

-

Results :

- The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

- For instance, certain benzofuran derivatives showed IC50 values ranging from 1.48 µM to 68.9 µM against the A549 and NCI-H23 cell lines, suggesting potent anticancer properties .

The mechanism through which these compounds exert their effects includes:

- VEGFR-2 Inhibition : Some benzofuran derivatives have been shown to inhibit VEGFR-2, a critical factor in tumor angiogenesis.

- Induction of Apoptosis : Studies using Annexin V/PI staining assays revealed that certain derivatives induced significant apoptosis in cancer cells, with rates exceeding 30% compared to controls .

Data Summary Table

The following table summarizes the biological activity data for selected compounds related to methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate:

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 4b | A549 | 1.48 | 42.05 |

| 15a | NCI-H23 | 2.52 | 34.59 |

| 16a | NCI-H23 | 1.50 | 36.81 |

Case Studies

Several case studies have documented the effects of benzofuran derivatives on various cancer types:

- Study on NSCLC : A study focused on synthesizing and evaluating the biological activity of benzofuran derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .

- Mechanistic Insights : Another investigation provided insights into the cellular mechanisms affected by these compounds, emphasizing their role in modulating signaling pathways associated with cancer progression .

Q & A

Q. What are the standard synthetic routes for methyl 3-(N-(2-(benzofuran-2-yl)-2-methoxyethyl)sulfamoyl)-4-methoxybenzoate, and what key reagents are involved?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfamoyl Group Introduction : React 4-methoxy-3-sulfamoylbenzoic acid with methyl chloride in the presence of a base (e.g., NaH) to form the methyl ester .

Benzofuran Coupling : Use a nucleophilic substitution reaction between 2-(benzofuran-2-yl)-2-methoxyethylamine and the sulfamoyl intermediate. Activation with carbodiimide coupling agents (e.g., EDC/HOBt) ensures efficient amide bond formation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (methanol/water) improves purity .

Table 1 : Key Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaH, THF, 0°C → RT | 78 | >95% |

| 2 | EDC, HOBt, DMF | 65 | 92% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy groups (δ 3.8–4.0 ppm), benzofuran protons (δ 6.7–7.5 ppm), and sulfamoyl NH (δ 5.2 ppm, broad). ¹³C NMR confirms ester carbonyl (δ 168–170 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30, 1 mL/min) assesses purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ at m/z 462.1421 (calculated: 462.1418) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester and sulfamoyl groups. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Stability Tests : Monitor degradation via HPLC every 6 months; >90% purity over 24 months under recommended conditions .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer :

- Preferred Solvents : DMSO (high solubility, >50 mg/mL), THF, or dichloromethane. Avoid aqueous buffers (low solubility: <0.1 mg/mL in water) .

- Experimental Design : For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfamoyl coupling?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–4°C to reduce side reactions (e.g., sulfonamide oxidation) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective benzofuran coupling. Yields improve from 65% to 82% with 2 mol% catalyst .

- By-Product Analysis : Use LC-MS to identify dimers or hydrolysis products; adjust stoichiometry (amine:ester = 1.2:1) to suppress them .

Q. How can contradictions in NMR data for the benzofuran moiety be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform at 25°C and 60°C to distinguish overlapping peaks (e.g., aromatic vs. methoxy protons) .

- 2D Techniques : HSQC and HMBC correlate proton and carbon signals, clarifying benzofuran connectivity (e.g., J-coupling between C-3 and H-2) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 enzyme). The sulfamoyl group shows strong hydrogen bonding with Arg120 (binding energy: –9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. What strategies evaluate the compound’s in vitro biological activity?

- Methodological Answer :

Q. How can environmental persistence and degradation pathways be studied?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via HPLC. Half-life (t₁/₂) of 48 hr indicates moderate persistence .

- Microbial Degradation : Incubate with Pseudomonas spp. (28°C, 14 days). GC-MS identifies breakdown products (e.g., 4-methoxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.